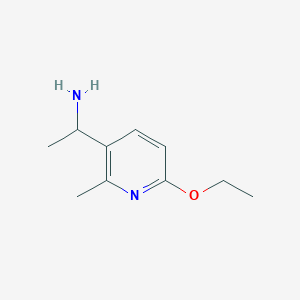
1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine is a chemical compound with the molecular formula C10H16N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-3-pyridinecarboxaldehyde.
Ethoxylation: The aldehyde group is ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Reduction: The ethoxylated product is then reduced using a reducing agent like sodium borohydride to form the corresponding alcohol.
Amination: Finally, the alcohol is converted to the amine using reagents like ammonium chloride and sodium cyanoborohydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles like halides or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine can be compared with other similar compounds, such as:
1-(6-Methylpyridin-3-yl)ethanamine: This compound lacks the ethoxy group, which may result in different chemical and biological properties.
1-(6-Methoxy-2-methylpyridin-3-yl)ethanamine: The presence of a methoxy group instead of an ethoxy group can influence its reactivity and interactions.
1-(3-Methyl-2-pyridinyl)ethanamine: The position of the substituents on the pyridine ring can significantly affect the compound’s properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity.
Biological Activity
1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine, a compound with a unique chemical structure, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may modulate the activity of nitric oxide synthase (NOS), which plays a critical role in several physiological processes.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various pathogens. The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 µg/mL | |
| Escherichia coli | 30 µg/mL | |
| Pseudomonas aeruginosa | 40 µg/mL | |
| Klebsiella pneumoniae | 35 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has also been explored. In vitro studies demonstrated that it effectively reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Table 2: Anti-inflammatory Effects
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. Studies using various cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation.
Table 3: Anticancer Activity
Case Studies
Case Study 1: A study evaluating the effects of the compound on hypopharyngeal carcinoma cells demonstrated that treatment with varying concentrations led to increased apoptosis rates compared to control groups. The mechanism was linked to mitochondrial dysfunction and activation of caspase pathways.
Case Study 2: Another investigation focused on its anti-inflammatory effects in a murine model of acute inflammation. The administration of the compound resulted in significant reductions in edema and inflammatory markers, indicating its potential therapeutic application in inflammatory diseases.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(6-ethoxy-2-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H16N2O/c1-4-13-10-6-5-9(7(2)11)8(3)12-10/h5-7H,4,11H2,1-3H3 |
InChI Key |
WNZLHERFRZZFBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=C(C=C1)C(C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















